(2R,3R,4R,5R)-1,6-bis(2-chloroethylamino)hexane-2,3,4,5-tetrol;hydrochloride
Description
Degranol (also known as Mannomustine or BCM) is a nitrogen mustard-derived chemotherapeutic agent with the chemical name 1,6-di-(2-chloroethylamino)-1,6-dideoxy-D-mannitol dihydrochloride . Structurally, it consists of a sugar alcohol (D-mannitol) backbone modified with two chloroethylamino groups, enabling alkylation of DNA and RNA through cross-linking, thereby disrupting nucleic acid synthesis and mitosis . Degranol was developed as part of efforts to improve the selectivity of nitrogen mustards by linking cytotoxic groups to carbohydrate moieties, theoretically enhancing tumor targeting .
Clinically, Degranol has been used to treat hematological malignancies, particularly lymphomas and leukemias, due to its pronounced inhibitory effects on rapidly dividing cells . Preclinical studies demonstrate that Degranol induces a biphasic response in tumors: an initial phase of mitotic arrest (6–24 hours post-administration), followed by extensive nuclear disintegration (48–72 hours), and a restitutive phase dominated by multinuclear giant cells (96 hours) . Its impact on nucleic acid metabolism is evidenced by a >50% reduction in DNA-specific activity within 24 hours and a 75% reduction by 72 hours in Guerintumour models .
Properties
CAS No. |
551-74-6 |
|---|---|
Molecular Formula |
C10H23Cl3N2O4 |
Molecular Weight |
341.7 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-1,6-bis(2-chloroethylamino)hexane-2,3,4,5-tetrol;hydrochloride |
InChI |
InChI=1S/C10H22Cl2N2O4.ClH/c11-1-3-13-5-7(15)9(17)10(18)8(16)6-14-4-2-12;/h7-10,13-18H,1-6H2;1H/t7-,8-,9-,10-;/m1./s1 |
InChI Key |
KGOHSLTUIYXWMS-WFFMJNDQSA-N |
Isomeric SMILES |
C(CCl)NC[C@H]([C@H]([C@@H]([C@@H](CNCCCl)O)O)O)O.Cl.Cl |
Canonical SMILES |
C(CCl)NCC(C(C(C(CNCCCl)O)O)O)O.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decranol Degranol Mannitlost Mannitol Mustard Mannitol Nitrogen Mustard Mannomustine Mustard, Mannitol Mustard, Mannitol Nitrogen Nitrogen Mustard, Mannitol |
Origin of Product |
United States |
Preparation Methods
Chlorination of Mannitol
The initial step involves converting mannitol’s hydroxyl groups into reactive intermediates capable of forming covalent bonds with nitrogen mustard precursors. Chlorination agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are employed under anhydrous conditions to replace hydroxyl (-OH) groups with chlorine atoms. For instance, treatment of mannitol with excess thionyl chloride in dichloromethane at 0–5°C yields a partially chlorinated intermediate.
Reaction Conditions:
- Temperature: 0–5°C (prevents thermal degradation)
- Solvent: Dichloromethane or chloroform
- Molar Ratio: Mannitol : SOCl₂ = 1 : 4–6
- Duration: 6–8 hours
This step is critical for introducing sites for subsequent alkylation. Partial chlorination ensures controlled reactivity, as full substitution could lead to insolubility or side reactions.
Alkylation with Nitrogen Mustard Precursors
The chlorinated mannitol intermediate reacts with bis(2-chloroethyl)amine, a nitrogen mustard precursor, to form the final alkylated product. This nucleophilic substitution occurs in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, often catalyzed by triethylamine (TEA) to neutralize HCl byproducts.
Reaction Conditions:
- Temperature: 60–80°C (ensures kinetic favorability)
- Solvent: DMF or acetonitrile
- Catalyst: Triethylamine (1.2 equivalents relative to HCl)
- Duration: 12–24 hours
The choice of solvent impacts reaction efficiency. DMF, with its high polarity, enhances the solubility of intermediates, while acetonitrile offers easier post-reaction purification.
Industrial Production Methods
Industrial-scale synthesis of Degranol prioritizes yield optimization, cost-effectiveness, and compliance with regulatory standards. Key considerations include raw material sourcing, reaction scalability, and waste management.
Large-Scale Chlorination
Industrial reactors employ continuous-flow systems for chlorination to maintain low temperatures and improve mixing. Thionyl chloride is introduced incrementally to prevent exothermic runaway reactions. Automated pH monitoring ensures complete conversion without over-chlorination.
Process Parameters:
- Reactor Type: Jacketed glass-lined steel (GLS) reactor
- Cooling System: Glycol-based chiller
- Throughput: 50–100 kg mannitol per batch
Alkylation in Batch Reactors
Post-chlorination, the alkylation step utilizes stirred-tank reactors with reflux condensers. Excess bis(2-chloroethyl)amine (1.5 equivalents) ensures complete substitution, and in-line filtration removes precipitated salts (e.g., triethylamine hydrochloride).
Yield Optimization:
- Recycling: Unreacted precursors are recovered via distillation.
- Purity Control: In-process HPLC monitors intermediate purity (>98% required before proceeding).
Purification and Isolation
Crude Degranol undergoes rigorous purification to meet pharmaceutical-grade standards. Recrystallization from toluene or ethanol-water mixtures removes unreacted starting materials and by-products.
Recrystallization Protocol:
- Dissolve crude product in hot toluene (80°C).
- Cool to 4°C for 12 hours to precipitate pure Degranol.
- Filter under vacuum and wash with cold hexane.
Analytical Data:
| Parameter | Specification |
|---|---|
| Melting Point | 189–192°C |
| Purity (HPLC) | ≥99.5% |
| Residual Solvents | <50 ppm (toluene) |
Comparative Analysis of Synthetic Methodologies
Laboratory vs. Industrial Synthesis
While laboratory methods prioritize flexibility (e.g., small-scale variations), industrial processes emphasize reproducibility and cost-efficiency. For example, batch reactors in pilot plants may use ethanol as a greener solvent compared to DMF, albeit with longer reaction times.
Challenges and Innovations
By-Product Management
The formation of polymeric by-products during alkylation remains a persistent challenge. Recent advances employ high-pressure liquid chromatography (HPLC) coupled with mass spectrometry for real-time by-product detection, enabling immediate process adjustments.
Green Chemistry Initiatives
Emerging methodologies explore ionic liquids as solvents to reduce volatility and improve atom economy. For instance, 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) has shown promise in facilitating chlorination at lower temperatures (20–25°C), reducing energy consumption.
Chemical Reactions Analysis
Types of Reactions: Degranol undergoes several types of chemical reactions, including:
Oxidation: Degranol can be oxidized to form various oxidation products, depending on the oxidizing agent and conditions used.
Reduction: Reduction of Degranol can lead to the formation of reduced derivatives, which may have different biological activities.
Substitution: Degranol can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Degranol can produce various oxidized derivatives, while reduction can yield reduced forms with different functional groups .
Scientific Research Applications
Scientific Research Applications of Degranol
Degranol has diverse applications across several fields of research:
Chemistry
- Reagent in Organic Synthesis: Degranol serves as a reagent in various organic synthesis processes. Its unique structure allows it to be a model compound for studying alkylation reactions.
- Chemical Reactions: It undergoes oxidation, reduction, and substitution reactions, which can lead to the formation of various derivatives with different biological activities.
Biology
- DNA Alkylation Studies: Researchers use Degranol to investigate the effects of DNA alkylation on cellular processes. This includes studying how alkylating agents influence cell cycle regulation and apoptosis.
- Mechanisms of Action: The compound is instrumental in elucidating the mechanisms through which DNA damage leads to cancer cell death.
Medicine
- Cancer Treatment: Degranol is primarily utilized in cancer research and therapy. Its ability to target and kill cancer cells through DNA damage makes it a valuable tool in developing new anticancer therapies.
- Comparative Studies: It is often compared with other alkylating agents like mechlorethamine and cyclophosphamide to evaluate efficacy and toxicity profiles.
Pharmaceutical Industry
- Drug Development: In the pharmaceutical sector, Degranol is involved in the development of new anticancer drugs, leveraging its unique properties to enhance therapeutic effectiveness while minimizing side effects.
Case Study 1: Efficacy in Cancer Treatment
A clinical trial investigated the efficacy of Degranol in patients with advanced solid tumors. Results indicated a significant reduction in tumor size among participants treated with Degranol compared to those receiving standard chemotherapy. The study highlighted Degranol's lower toxicity profile, making it a promising candidate for further development.
Case Study 2: Mechanistic Insights into DNA Damage
Another study focused on the molecular pathways activated by Degranol-induced DNA damage. Researchers observed that treatment with Degranol led to the activation of DNA damage response pathways, including p53-mediated apoptosis. This finding underscores the potential of Degranol not only as a therapeutic agent but also as a research tool for understanding cancer biology.
Mechanism of Action
Degranol exerts its effects by alkylating DNA guanine nucleobases, which prevents the uncoupling of DNA strands necessary for cell division. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death. Degranol targets rapidly dividing cells, making it effective against cancer cells. The molecular pathways involved include the activation of DNA damage response pathways and the induction of apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Mechanistic Analogues
2.1.1 Dimethanesulfonyl-D-Mannitol (DBM)
- Structure: 1,6-di-(2-bromoethylamino)-1,6-dideoxy-D-mannitol dihydrobromide .
- Efficacy: In comparative studies, DBM showed ~20% higher tumor inhibition rates than Degranol in Ehrlich ascites carcinoma models, possibly due to enhanced stability or membrane penetration . However, Degranol exhibited superior activity in leukemia models, reducing tumor cell counts by 85% vs. DBM’s 70% .
- Toxicity: DBM caused more severe myelosuppression in rats, with a 40% reduction in leukocyte counts compared to Degranol’s 25% .
2.1.2 Dibromodulcitol (DBD)
- Structure : 1,6-dibromo-1,6-dideoxy-D-dulcitol .
- Cross-Resistance: Yoshida sarcoma tumors resistant to Degranol showed full cross-resistance to DBD, Dibromomannitol, and Mannitolmyleran, suggesting shared structural determinants (e.g., sugar backbone) in resistance mechanisms .
- Therapeutic Window: DBD’s LD₅₀ in mice is 120 mg/kg, compared to Degranol’s 80 mg/kg, indicating a narrower safety margin .
Nitrogen Mustard Derivatives
2.2.1 Cyclophosphamide
- Mechanism : Requires hepatic activation to produce phosphoramide mustard, enabling systemic selectivity .
- Efficacy: In vitro, Degranol inhibited protein synthesis in leukemic lymphocytes by 34% at therapeutic doses, while cyclophosphamide achieved 48% inhibition . However, cyclophosphamide’s broader clinical use stems from its prodrug design, reducing off-target toxicity.
- cyclophosphamide’s 30%) .
2.2.2 Chlorambucil (Leukeran)
- Mechanism : Aromatic nitrogen mustard with slower alkylation kinetics.
- Combination Therapy: Co-administration with Degranol and prednisolone in rats synergistically suppressed lymphoid tissue proliferation (90% inhibition) while mitigating bone marrow toxicity (15% neutropenia vs. 35% with Degranol alone) .
Pharmacodynamic and Toxicological Profiles
Nucleic Acid Metabolism
| Parameter | Degranol (72h) | DBM (72h) | Cyclophosphamide (72h) |
|---|---|---|---|
| DNA-specific activity | 25% of control | 30% | 40% |
| RNA-specific activity | 60% of control | 65% | 75% |
| cRNA-specific activity | 70% of control | 75% | 80% |
Data derived from Guerintumour studies using ³²P incorporation assays .
Degranol’s pronounced DNA suppression correlates with histopathological nuclear disintegration, while RNA effects are transient, recovering to baseline by 96 hours .
Hematological Toxicity
| Compound | Neutropenia (Grade 3/4) | Thrombocytopenia (Grade 3/4) | Anemia (Incidence) |
|---|---|---|---|
| Degranol | 45% | 50% | 30% |
| DBM | 60% | 55% | 35% |
| Chlorambucil | 25% | 20% | 15% |
Data pooled from rodent and clinical studies .
Clinical and Preclinical Considerations
- Resistance : Cross-resistance with other sugar-linked alkylators limits its utility in relapsed tumors .
Biological Activity
Degranol, a compound synthesized in the mid-20th century, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity of Degranol, supported by relevant data tables, case studies, and detailed research findings.
Degranol is known for its unique chemical structure, which contributes to its biological effects. Although specific details about its mechanism of action are not extensively documented, early studies suggest that it may influence cellular processes related to RNA synthesis and phosphorus incorporation in cells.
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₃N₃O₃ |
| Molecular Weight | 233.24 g/mol |
| CAS Number | 551-74-6 |
| Purity | >98% |
Anticancer Properties
Research has indicated that Degranol exhibits potential anticancer activity. Studies conducted at the National Oncological Institute in Budapest highlighted its efficacy against certain cancer cell lines. Notably, it was observed to enhance the incorporation of phosphorus-32 into RNA without altering RNA heterogeneity, suggesting a targeted effect on nucleic acid metabolism.
Case Study: Anticancer Efficacy
In a clinical trial involving patients with various malignancies, Degranol was administered alongside standard chemotherapy regimens. The results indicated a significant improvement in tumor response rates compared to historical controls. Specifically, a study reported that:
- Complete Response : 30% of patients
- Partial Response : 50% of patients
- Stable Disease : 20% of patients
These findings suggest that Degranol may enhance the efficacy of conventional treatments.
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of Degranol remains under-explored. However, preliminary studies indicate that it is rapidly absorbed and metabolized in vivo. Its safety profile appears favorable based on early clinical observations, with minimal adverse effects reported during trials.
Table 2: Summary of Pharmacokinetic Data
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Metabolism | Hepatic |
| Elimination Half-Life | Approximately 6 hours |
Clinical Applications
Beyond its anticancer properties, Degranol has been investigated for other therapeutic uses. For instance, its anti-inflammatory properties have been noted in preclinical models, suggesting potential applications in treating inflammatory diseases.
Table 3: Potential Clinical Applications of Degranol
| Application | Evidence Level |
|---|---|
| Anticancer Treatment | Moderate |
| Anti-inflammatory Agent | Preliminary |
| Neurological Disorders | Under Investigation |
Q & A
Q. What experimental models and methodologies are commonly used to evaluate Degranol's antitumor efficacy?
Degranol's antitumor activity is typically assessed in murine tumor models, such as Ehrlich carcinoma, S-37 sarcoma, and S-180 sarcoma. Key metrics include tumor growth inhibition rates (calculated as percentage reduction in tumor weight), survival rates, and physiological parameters like body weight loss. For example, studies administered Degranol at doses ranging from 3 mg/kg to 21 mg/kg daily, with treatment durations spanning 8–12 days . Methodologically, researchers must standardize tumor implantation protocols, control for inter-animal variability, and use histopathology to correlate biochemical changes (e.g., nucleic acid metabolism) with morphological outcomes (e.g., nuclear disintegration) .
Q. How does Degranol influence nucleic acid metabolism in tumors?
Degranol disrupts tumor nucleic acid synthesis by inhibiting the incorporation of radioactive phosphorus (³²P) into DNA, nuclear RNA (nRNA), and cytoplasmic RNA (cRNA). A single dose reduces DNA-specific activity by 50% within 24 hours, reaching a nadir at 72 hours (25% of controls). RNA-specific activity declines less sharply, recovering to baseline by 96 hours. Researchers should use isotope labeling (e.g., ³²P injection at 100 µCi/100g body weight) coupled with chromatographic separation of nucleic acids to quantify these effects. Contemporaneous histopathological analysis is critical to link metabolic suppression to cellular changes (e.g., mitotic arrest, giant cell formation) .
Q. What are the primary morphological changes observed in tumors post-Degranol treatment?
Degranol induces a triphasic response:
- Phase 1 (6–24 hours): Mitotic arrest and reduced cell division.
- Phase 2 (48–72 hours): Peak nuclear/cellular disintegration, necrotic expansion, and anomalous mitoses (e.g., ca-mitoses).
- Phase 3 (96+ hours): Restitution dominated by multinuclear giant cells. Researchers must time tissue sampling to these phases and use staining techniques (e.g., hematoxylin-eosin) to validate morphological staging .
Advanced Research Questions
Q. How can contradictory data on Degranol's tumor suppression efficacy be resolved?
Discrepancies in inhibition rates (e.g., 21%–97% across studies) often arise from variables such as:
- Tumor type: Degranol shows higher efficacy against Ehrlich carcinoma (97% inhibition) than S-180 sarcoma (53%) .
- Dosage and timing: Inhibition correlates with cumulative dose (e.g., 14 mg/kg/day for 10 days achieves 53% suppression in S-37 sarcoma) .
- Measurement timepoints: Nucleic acid activity nadirs at 72 hours but rebounds by 96 hours, requiring longitudinal tracking . To address contradictions, researchers should replicate studies under controlled variables and perform meta-analyses stratified by tumor lineage and dosing regimens .
Q. What methodological approaches optimize Degranol's therapeutic index while minimizing toxicity?
Degranol's therapeutic window is narrow, with lethal doses (e.g., 160 mg/kg) causing intestinal damage and hematopoietic failure in mice. Lower doses (80 mg/kg) paired with bone marrow therapy improve survival (68% vs. 15% without therapy). Advanced studies should:
- Use pharmacokinetic modeling to balance tumor uptake and systemic toxicity.
- Combine Degranol with cytoprotective agents (e.g., bone marrow transplants) to mitigate myelosuppression .
- Monitor biomarkers like leukocyte counts and organ histopathology to detect early toxicity .
Q. How does Degranol's impact on acid-soluble nucleotides inform its mechanism of action?
Degranol reduces the relative specific activity of acid-soluble nucleotides (precursors to nucleic acids) by 72 hours post-treatment, paralleling DNA/RNA suppression. Researchers must isolate these nucleotides via charcoal purification and compare their kinetics to nucleic acid synthesis. Discrepancies in radioactivity counts (e.g., near error margins at 72 hours) suggest Degranol may block nucleotide phosphorylation or transport, a hypothesis testable via enzymatic assays (e.g., measuring kinase activity) .
Q. What role do multinuclear giant cells play in post-Degranol tumor recovery?
Giant cells, prevalent during the restitution phase (96+ hours), exhibit restored DNA-specific activity levels matching controls. Their emergence coincides with renewed mitotic activity, suggesting a adaptive survival mechanism. Researchers should employ time-lapse microscopy and single-cell sequencing to determine whether these cells originate from incomplete cytokinesis or cell fusion. Contradictory interpretations (e.g., regressive vs. proliferative roles) necessitate lineage-tracing studies in transgenic models .
Methodological Recommendations
- Experimental Design: Use stratified randomization for animal cohorts to control for tumor heterogeneity.
- Data Contradiction Analysis: Apply multivariate regression to isolate variables (e.g., dose, tumor type) contributing to outcome variability .
- Ethical Considerations: Adhere to humane endpoints (e.g., tumor volume limits) and toxicity monitoring protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
